molecular formula C7H8BrNO2 B1407429 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 861034-48-2

5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1407429
CAS RN: 861034-48-2
M. Wt: 218.05 g/mol
InChI Key: BLFWPIMFOLXRAS-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid is an organic compound that is used as an intermediate to synthesize substituted pyrrole products . It is related to 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, which is useful for the synthesis of 5-Bromo-7-azaindolin-2-one derivatives .


Synthesis Analysis

The synthesis of related compounds involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is highly tolerant of various functional groups .


Molecular Structure Analysis

The molecular structure of related compounds can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Pyrrole synthesis involves various reactions such as the Paal-Knorr pyrrole condensation, metal-catalyzed conversion of primary diols and amines, and Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines . These reactions allow the synthesis of N-substituted pyrroles under mild reaction conditions in good to excellent yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds include a solid form and a molecular weight of 167.16 . The 1H-NMR spectra of these derivatives show the N-H proton of the pyrrole ring as a singlet (s) between 7.45 and 11.30 ppm .

Mechanism of Action

While the exact mechanism of action for 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid is not specified, related compounds have been found to inhibit the enzyme sterol 14α-demethylase . This inhibition occurs in the access channel away from the catalytic heme iron of the enzyme, suggesting that these compounds would avoid heme iron-related deleterious side effects observed with many existing antifungal compounds .

Future Directions

The future directions in the field of pyrrole synthesis involve the development of more efficient and selective reactions . For example, the use of ruthenium-based pincer-type catalysts enables the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions . Additionally, the exploration of the biological activities of pyrrole derivatives is an ongoing area of research .

properties

IUPAC Name

5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-3-4(2)6(8)9-5(3)7(10)11/h9H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFWPIMFOLXRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 4
5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid

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